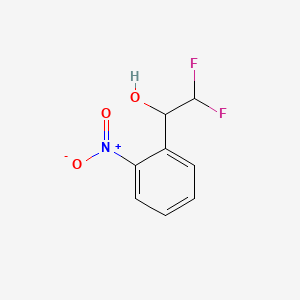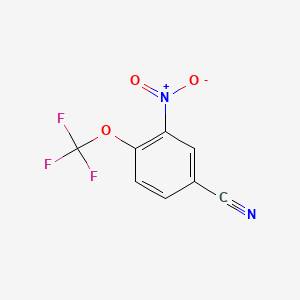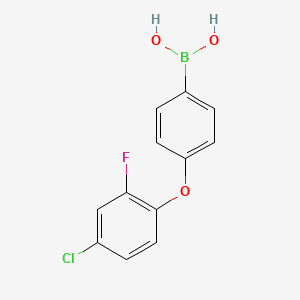
4-(4-CHLOR-2-FLUORPHENYLOXY)PHENYLBORONSÄURE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid, also known as (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid, is a useful research compound. Its molecular formula is C12H9BClFO3 and its molecular weight is 266.459. The purity is usually 95%.
BenchChem offers high-quality (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
4-(4-Chlor-2-fluorphenoxy)phenylboronsäure wird als Zwischenprodukt in der organischen Synthese verwendet . Sie kann zur Synthese einer Vielzahl organischer Verbindungen verwendet werden, was zur Entwicklung neuer Medikamente und Chemikalien beiträgt .
Suzuki-Miyaura-Kupplungsreaktionen
Diese Verbindung kann in Suzuki-Miyaura-Kupplungsreaktionen verwendet werden . Dies ist eine Art palladiumkatalysierter Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird. Es ist ein leistungsstarkes Werkzeug im Bereich der organischen Chemie .
Synthese von biologisch aktiven Terphenylen
4-Fluorphenylboronsäure, eine ähnliche Verbindung, wird bei der Synthese neuer biologisch aktiver Terphenyle verwendet . Aufgrund der strukturellen Ähnlichkeit könnte 4-(4-Chlor-2-fluorphenoxy)phenylboronsäure möglicherweise auf ähnliche Weise verwendet werden .
Kupplungsreaktionen mit Arenediazoniumtetrafluorboraten
4-Fluorphenylboronsäure wird als Reaktant in Kupplungsreaktionen mit Arenediazoniumtetrafluorboraten verwendet . Auch hier könnte 4-(4-Chlor-2-fluorphenoxy)phenylboronsäure aufgrund der strukturellen Ähnlichkeit möglicherweise auf ähnliche Weise verwendet werden .
Reaktionen mit Iodoniumsalzen und Iodanen
4-Fluorphenylboronsäure wird auch in Reaktionen mit Iodoniumsalzen und Iodanen verwendet . Es ist plausibel, dass 4-(4-Chlor-2-fluorphenoxy)phenylboronsäure in ähnlichen Reaktionen verwendet werden könnte
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in the target molecules .
Mode of Action
Boronic acids are often used in suzuki coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This suggests that the compound may interact with its targets through a similar mechanism, forming covalent bonds that can influence the function of the target molecules.
Eigenschaften
IUPAC Name |
[4-(4-chloro-2-fluorophenoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BClFO3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7,16-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQJHJBZZCELBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681905 |
Source


|
| Record name | [4-(4-Chloro-2-fluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-57-2 |
Source


|
| Record name | B-[4-(4-Chloro-2-fluorophenoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(4-Chloro-2-fluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
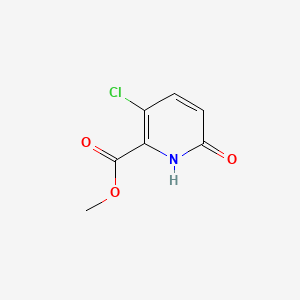
![2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile](/img/structure/B597564.png)
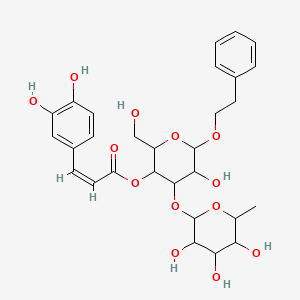
![2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B597567.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid](/img/structure/B597568.png)

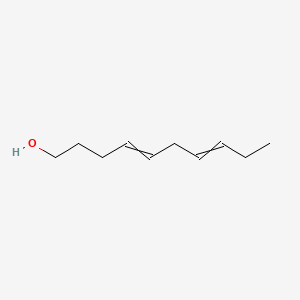
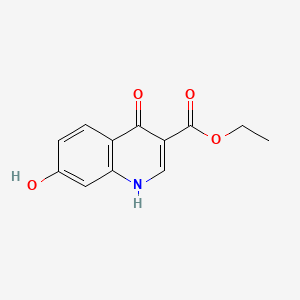
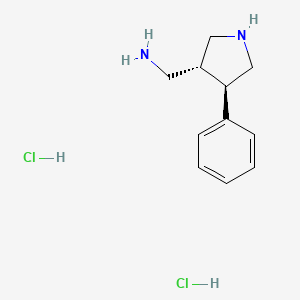
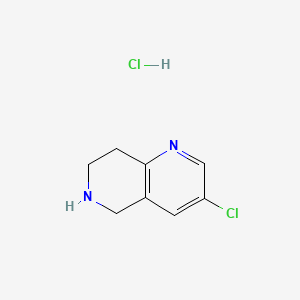
![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B597580.png)
![Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride](/img/structure/B597581.png)
